molecular formula C17H21N3O B13875360 4-Methyl-3-(6-(morpholinomethyl)pyridin-3-yl)aniline

4-Methyl-3-(6-(morpholinomethyl)pyridin-3-yl)aniline

Cat. No.: B13875360
M. Wt: 283.37 g/mol
InChI Key: YPXJOHUMNBTVFM-UHFFFAOYSA-N
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Description

4-Methyl-3-(6-(morpholinomethyl)pyridin-3-yl)aniline is an organic compound that belongs to the class of aromatic amines It features a complex structure with a morpholinomethyl group attached to a pyridinyl ring, which is further connected to a methyl-substituted aniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(6-(morpholinomethyl)pyridin-3-yl)aniline typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(6-(morpholinomethyl)pyridin-3-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Reduced amines.

    Substitution: Functionalized aromatic compounds.

Scientific Research Applications

4-Methyl-3-(6-(morpholinomethyl)pyridin-3-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-3-(6-(morpholinomethyl)pyridin-3-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The morpholinomethyl group enhances its binding affinity and selectivity towards these targets. The compound can inhibit or activate pathways by modulating the activity of these molecular targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-3-(6-(morpholinomethyl)pyridin-3-yl)aniline is unique due to its specific structural features, such as the presence of both a morpholinomethyl group and a pyridinyl ring. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H21N3O

Molecular Weight

283.37 g/mol

IUPAC Name

4-methyl-3-[6-(morpholin-4-ylmethyl)pyridin-3-yl]aniline

InChI

InChI=1S/C17H21N3O/c1-13-2-4-15(18)10-17(13)14-3-5-16(19-11-14)12-20-6-8-21-9-7-20/h2-5,10-11H,6-9,12,18H2,1H3

InChI Key

YPXJOHUMNBTVFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)C2=CN=C(C=C2)CN3CCOCC3

Origin of Product

United States

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